3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

RET kinase inhibition oncology medicinal chemistry

This 3-bromo-6-fluoropyrazolo[1,5-a]pyridine is a strategic heterocyclic intermediate for medicinal chemistry programs. Unlike other regioisomers, the precise C3-Br and C6-F substitution pattern enables orthogonal cross-coupling and metabolic stability modulation, critical for RET kinase inhibitors and D4R PET tracer development. Choose this building block to avoid SAR-disrupting regioisomeric impurities and accelerate your oncology or neuroscience research.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02
CAS No. 1352625-30-9
Cat. No. B3027622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoropyrazolo[1,5-a]pyridine
CAS1352625-30-9
Molecular FormulaC7H4BrFN2
Molecular Weight215.02
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1F)Br
InChIInChI=1S/C7H4BrFN2/c8-6-3-10-11-4-5(9)1-2-7(6)11/h1-4H
InChIKeyUZRGAYLDHCBIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-30-9) | Core Building Block Overview for Medicinal Chemistry Procurement


3-Bromo-6-fluoropyrazolo[1,5-a]pyridine (CAS 1352625-30-9) is a heterocyclic building block featuring a pyrazolo[1,5-a]pyridine core with bromine at the 3-position and fluorine at the 6-position [1]. With a molecular formula of C7H4BrFN2 and molecular weight of 215.02 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development [2]. Its dual halogenation provides two distinct reactive handles for orthogonal cross-coupling reactions—the bromine at C3 enables palladium-catalyzed couplings, while the C6 fluorine can participate in nucleophilic aromatic substitution [3]. Typical commercial purity specifications range from 95% to 98% .

Why 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine Cannot Be Casually Substituted in Synthesis


The specific regioisomeric placement of bromine at C3 and fluorine at C6 in 3-bromo-6-fluoropyrazolo[1,5-a]pyridine dictates both its reactivity profile and downstream pharmacological outcomes. Alternative halogen-substituted pyrazolo[1,5-a]pyridine regioisomers—such as the 4-bromo-6-fluoro or 5-bromo-4-fluoro analogs—exhibit different cross-coupling regioselectivity and altered electron density distribution, leading to divergent synthetic outcomes in multi-step sequences [1]. In kinase inhibitor scaffolds, the 6-fluoro substitution specifically modulates metabolic stability and target binding, while the 3-bromo position serves as the primary diversification handle [2]. Simple in-class substitution with a chloro, iodo, or differently positioned bromo analog risks generating a compound with an entirely different SAR profile, potentially nullifying prior optimization work [3].

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Quantified Differentiation Evidence for Scientific Selection


Synthetic Intermediate in RET Kinase Inhibitor Patents as a Diversification Handle

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine is explicitly identified as a synthetic intermediate in the preparation of substituted pyrazolo[1,5-a]pyridine compounds claimed as RET kinase inhibitors [1]. The bromine atom at the C3 position provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install diverse aryl, heteroaryl, or amine substituents [2]. In contrast, the non-halogenated pyrazolo[1,5-a]pyridine core or analogs bearing only a C6 fluoro substituent lack this orthogonal diversification capability, requiring additional synthetic steps to introduce a coupling handle .

RET kinase inhibition oncology medicinal chemistry

Superior D4 Receptor Binding Affinity of 6-Halopyridinyl Derivatives Demonstrates Fluorine Advantage

In a series of fluoro-substituted pyrazolo[1,5-a]pyridine analogs evaluated as dopamine D4 receptor (D4R) ligands, the 6-halopyridinyl derivatives 3a-3d demonstrated high D4 binding affinities, with Ki values ranging from 1.3–28 nM [1]. Notably, within this series, the bromo-substituted compounds (3b and 3d) exhibited higher D4 affinities compared to the corresponding fluoro-substituted analogs [2]. This SAR finding indicates that the presence of bromine—and specifically its placement—is associated with enhanced D4R binding, providing a quantifiable advantage for analogs derived from 3-bromo-6-fluoro intermediates.

dopamine D4 receptor CNS PET radioligand

Regioisomeric Identity Defines Potency and Selectivity in EP1 Antagonist Scaffolds

In a matched molecular pair analysis (MMPA) of EP1 receptor antagonists, positional isomers of a heteroatom on the central bicyclic core produced a 50-fold difference in antagonist activity (IC50 = 250 nM for isomer 1 vs. IC50 = 5.0 nM for isomer 2a) [1]. This finding underscores that regioisomeric identity within the pyrazolo[1,5-a]pyridine class is critical for biological activity. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine, with its precisely defined substitution pattern, provides a validated starting point for generating EP1 antagonist candidates with predictable activity profiles, unlike regioisomeric variants (e.g., 4-bromo-6-fluoro or 5-bromo-4-fluoro) that may yield inactive compounds.

EP1 receptor antagonist overactive bladder pain

Dual Halogenation Enables Orthogonal Reactivity Compared to Mono-Halogenated Analogs

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine possesses two distinct halogen substituents with complementary reactivity profiles. The C3 bromine atom is highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), while the C6 fluorine can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions [1]. This orthogonal reactivity enables sequential functionalization that is not possible with mono-halogenated analogs such as 3-bromopyrazolo[1,5-a]pyridine or 6-fluoropyrazolo[1,5-a]pyridine. In contrast, 3-chloro-6-fluoro analogs exhibit reduced cross-coupling efficiency due to the lower reactivity of aryl chlorides relative to aryl bromides .

cross-coupling SNAr diversification

3-Bromo-6-fluoropyrazolo[1,5-a]pyridine: Validated Application Scenarios for Procurement Decision-Making


Lead Optimization in RET Kinase Inhibitor Programs

This compound serves as a direct synthetic intermediate for preparing substituted pyrazolo[1,5-a]pyridine analogs claimed as RET kinase inhibitors, as evidenced by recent patent literature [1]. Medicinal chemistry teams pursuing RET-targeted oncology programs can utilize this building block to rapidly diversify the 3-position via Suzuki or Buchwald-Hartwig couplings, accelerating SAR exploration without the need for de novo core synthesis [2].

Development of Dopamine D4 Receptor Radioligands and CNS PET Tracers

Based on SAR findings that 6-halopyridinyl pyrazolo[1,5-a]pyridines exhibit high D4 receptor binding affinity (Ki = 1.3–28 nM), this compound provides a validated entry point for synthesizing novel D4R ligands [1]. Its 6-fluoro substituent offers the potential for subsequent 18F-radiolabeling via SNAr, enabling PET tracer development for CNS imaging applications as demonstrated with structurally related analogs [2].

EP1 Receptor Antagonist Lead Generation for Overactive Bladder and Pain

The pyrazolo[1,5-a]pyridine scaffold has been validated as a core template for orally active EP1 receptor antagonists, with regioisomeric identity proving critical for activity (50-fold potency differences observed between positional isomers) [1]. 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine offers a functionalized starting point for generating novel EP1 antagonist candidates with predictable activity, while avoiding the inactive regioisomers that have plagued earlier EP1 programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-fluoropyrazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.